Bis(2-chlorophenyl) phosphorochloridate

Descripción general

Descripción

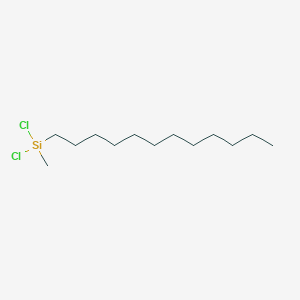

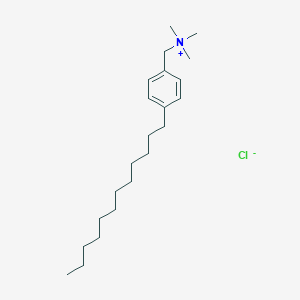

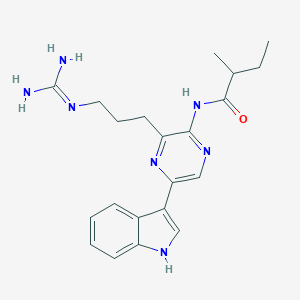

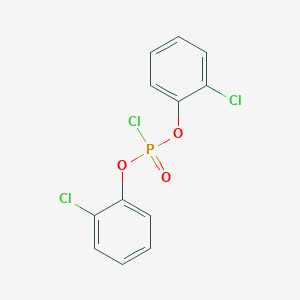

Bis(2-chlorophenyl) phosphorochloridate, also known as this compound, is a useful research compound. Its molecular formula is C12H8Cl3O3P and its molecular weight is 337.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Solvolytic Displacement Studies

Bis(2-chlorophenyl) phosphorochloridate has been examined in studies focusing on its solvolytic displacement properties. Kevill, Park, and Koh (2011) investigated the specific rates of solvolysis of various phosphorochloridates, including this compound, using a conductivity technique. They found significant correlations between the specific rates of solvolysis and solvent nucleophilicity, indicating a bimolecular process, and discussed the differences in nucleophilicity for attack at carbon or at phosphorus in various solvents (Kevill, Park, & Koh, 2011).

Oligonucleotide Synthesis

This compound has been effectively used as a condensing agent in oligonucleotide synthesis. Matsuzaki et al. (1986) demonstrated its efficiency in forming internucleotidic phosphotriester bonds. Their study included a 31P NMR analysis, showing that the condensation process proceeded via phosphorochloridate intermediates (Matsuzaki et al., 1986).

Himmelsbach, Charubala, and Pfleiderer (1987) also highlighted the utility of this compound in nucleotide chemistry. They used it for efficient 3′- and/or 5′-phosphorylations of nucleosides, facilitating the synthesis of versatile synthons for oligonucleotide assembly (Himmelsbach, Charubala, & Pfleiderer, 1987).

Synthesis of Cyclic and Acyclic Bis(phosphines)

Balakrishna and Panda (2003) explored the reaction of bis(dichlorophosphino)aniline with CH2-bridged bis(phenols) or substituted diamine, producing heterocyclic phosphorochloridities. This reaction, involving this compound, led to the synthesis of large bite acyclic bis(phosphinites) and 10-membered cyclic phosphorochloridities (Balakrishna & Panda, 2003).

Additional Applications

Further research applications of this compound include its use in the synthesis of oligonucleoside phosphorodithioates and its involvement in various organic reactions and processes. Studies by Kamaike et al. (2003, 2006) and Sousa et al. (2013) exemplify its versatility in these areas (Kamaike et al., 2003), (Sousa et al., 2013).

Safety and Hazards

Bis(2-chlorophenyl) phosphorochloridate is a dangerous compound. It causes severe skin burns and eye damage . It’s recommended to handle it with protective gloves, clothing, and eye/face protection . If swallowed, it’s advised not to induce vomiting . If it comes in contact with skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the person should be moved to fresh air . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes . Immediate medical attention is required in all cases .

Propiedades

IUPAC Name |

1-chloro-2-[chloro-(2-chlorophenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSGEMKKBUVQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402367 | |

| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17776-78-2 | |

| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of bis(2-chlorophenyl) phosphorochloridate in oligonucleotide synthesis?

A1: this compound functions as a coupling agent in the H-phosphonate approach to oligonucleotide synthesis [, ]. This approach involves coupling a nucleoside H-phosphonate with a protected nucleoside at -40°C using this compound. This reaction forms an intermediate that subsequently undergoes sulfur transfer to yield a phosphorothioate linkage, a common modification in antisense oligonucleotides []. This method has proven effective in synthesizing various oligonucleotides, including a 21-mer phosphorothioate (ISIS 2922) [].

Q2: What are the advantages of using this compound compared to other coupling agents in this synthesis?

A2: While the provided research doesn't directly compare this compound to other coupling agents, it highlights its effectiveness in achieving virtually quantitative yields for both the coupling and sulfur transfer reactions at low temperatures []. This high efficiency contributes to the synthesis of highly pure oligonucleotide products []. Additionally, the research mentions the use of diphenyl phosphorochloridate as an alternative coupling agent, particularly for large-scale synthesis, to minimize side reactions often associated with H-phosphonate chemistry []. This suggests that the choice of coupling agent, including this compound, can significantly impact the yield and purity of the final oligonucleotide product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.